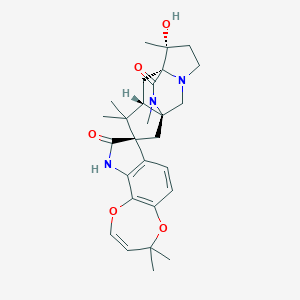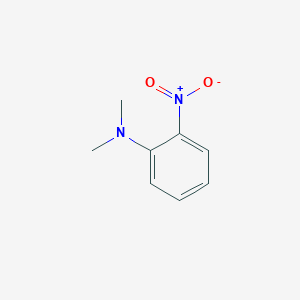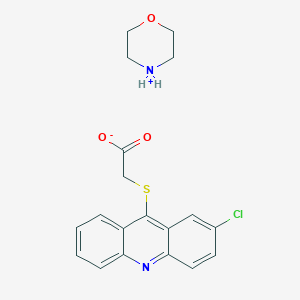
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-chloro-9-acridinyl)thio)-, compd. with morpholine (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACTM and is synthesized through a specific method.
Mechanism Of Action
The mechanism of action of ACTM is not fully understood. However, it is believed to work by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical And Physiological Effects
ACTM has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using ACTM in lab experiments is its broad-spectrum activity against microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for research on ACTM. One potential area of study is its potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another potential area of study is its potential as an antimicrobial agent. Further research is needed to determine its potential for use in the treatment of bacterial and fungal infections. Additionally, further research is needed to determine its potential toxicity and to develop strategies for minimizing its toxicity in lab experiments.
Synthesis Methods
ACTM is synthesized through a specific method that involves the reaction of 2-chloro-9-acridinethiol with morpholine in acetic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The product is then purified through a series of steps to obtain a pure compound.
Scientific Research Applications
ACTM has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant activity against a wide range of microorganisms, including bacteria and fungi. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. It has been studied in vitro and in vivo for its ability to induce apoptosis in cancer cells.
properties
CAS RN |
106636-58-2 |
|---|---|
Product Name |
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) |
Molecular Formula |
C19H19ClN2O3S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium |
InChI |
InChI=1S/C15H10ClNO2S.C4H9NO/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-6-4-2-5-1/h1-7H,8H2,(H,18,19);5H,1-4H2 |
InChI Key |
OSGPMSDOZQNOIW-UHFFFAOYSA-N |
SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Canonical SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Other CAS RN |
106636-58-2 |
synonyms |
((2-Chloro-9-acridinyl)thio)acetic acid compd. with morpholine (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



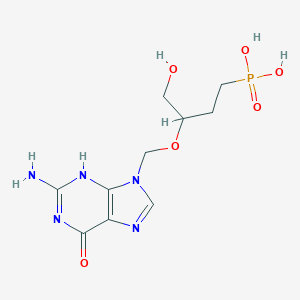
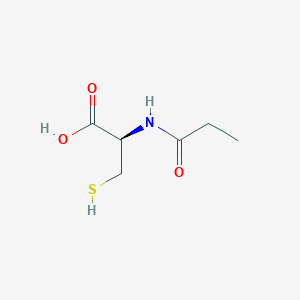
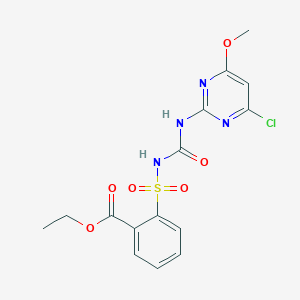

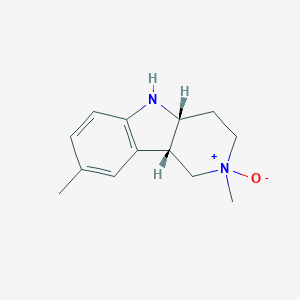

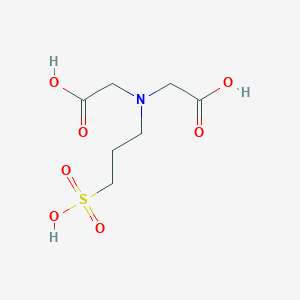
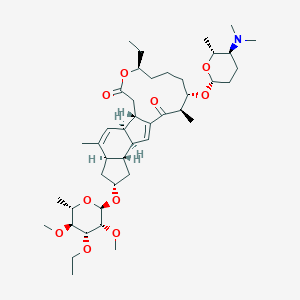
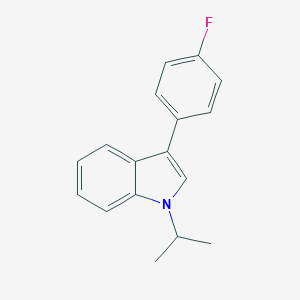
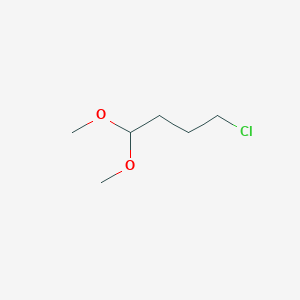

![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
